molecular formula C22H17NO5 B2860951 methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 877783-07-8

methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B2860951
CAS No.: 877783-07-8
M. Wt: 375.38
InChI Key: IOSHMJGYKZYDLG-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol core fused with a benzoate ester. The chromeno-pyrrol system consists of a benzene ring fused to a pyrrole (five-membered nitrogen-containing ring) and a pyran (oxygen-containing six-membered ring), with ketone groups at positions 3 and 7.

For instance, describes the use of diazomethane and triethylamine in alkylation reactions to introduce substituents into pyrrole systems . Similarly, highlights Suzuki-Miyaura coupling for constructing chromenone-pyrimidine hybrids, suggesting that similar strategies could apply to the target compound .

Properties

IUPAC Name

methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-3-12-23-18(13-8-10-14(11-9-13)22(26)27-2)17-19(24)15-6-4-5-7-16(15)28-20(17)21(23)25/h3-11,18H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSHMJGYKZYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC=C)OC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves a multi-step process. One common method includes the condensation of an aryl aldehyde with a primary amine in the presence of ethanol, followed by cyclization to form the chromeno-pyrrole core . The reaction conditions often require mild temperatures and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions like cancer and infectious diseases.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the design of related compounds.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound’s chromeno-pyrrol system is distinct from the pyridoindole () and chromenone-pyrimidine () frameworks. The propenyl group may enhance reactivity compared to fluorinated or methylated analogs.

Synthetic Strategies : Alkylation () and cross-coupling () are common for introducing substituents. The propenyl group in the target compound could arise from allylation reactions.

Functional Groups : Fluorine atoms in ’s compound improve metabolic stability and binding affinity, whereas the propenyl group in the target compound may confer electrophilic reactivity or serve as a synthetic handle for further modifications.

Safety Profile : While safety data for the target compound are unavailable, emphasizes standard precautions for benzoate esters (e.g., skin/eye irritation mitigation).

Research Findings and Implications

Crystallographic Characterization

The SHELX suite () and ORTEP/WinGX () are widely used for small-molecule crystallography. These tools could resolve the target compound’s stereochemistry and confirm substituent orientations. For example, the propenyl group’s spatial arrangement might influence intermolecular interactions in the solid state.

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